molecular formula C15H16ClNO3 B11837290 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate

1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate

Cat. No.: B11837290
M. Wt: 293.74 g/mol
InChI Key: XUKVTVQAVQNOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate involves the esterification of 5-chloroquinolin-8-ol with 2-methylpropan-2-yl acetate. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Used in the formulation of herbicides to protect crops from damage

Mechanism of Action

The compound acts as a herbicide safener by accelerating the detoxification process of herbicides in crops. It achieves this by enhancing the activity of enzymes involved in the metabolism of herbicides, thereby reducing their phytotoxic effects. The molecular targets include various detoxification enzymes and pathways .

Properties

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

[1-(5-chloroquinolin-8-yl)oxy-2-methylpropan-2-yl] acetate

InChI

InChI=1S/C15H16ClNO3/c1-10(18)20-15(2,3)9-19-13-7-6-12(16)11-5-4-8-17-14(11)13/h4-8H,9H2,1-3H3

InChI Key

XUKVTVQAVQNOTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

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